molecular formula C19H14F2N4O2S B2620738 N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021090-41-4

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2620738
CAS No.: 1021090-41-4
M. Wt: 400.4
InChI Key: JYUWJPGMTAPPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The presence of the difluorophenyl group and the pyridazinone moiety in its structure suggests potential biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine with a 1,4-dicarbonyl compound under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with an amine.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under basic conditions.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antitumor, and antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds like 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one.

    Benzamide Derivatives: Compounds like N-(3,4-difluorophenyl)-2-hydroxybenzamide.

Uniqueness

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is unique due to the combination of the difluorophenyl group and the pyridazinone moiety, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

N-[6-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N4O2S/c20-14-7-6-13(10-15(14)21)22-17(26)11-28-18-9-8-16(24-25-18)23-19(27)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUWJPGMTAPPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.